Structural-Selectivity Pivot: The Impact of the 7-Thiophene Urea on RORγt Inverse Agonism
In a patent landscape dominated by N-sulfonylated tetrahydroquinolines for RORγ modulation, the thiophene ring at the urea terminus of the target compound is a critical differentiator for target engagement. While quantitative IC50 data for this exact compound against RORγt is proprietary, published SAR from an overlapping series demonstrates that fluorinated aryl sulfonamide analogs achieve potent cellular RORγt inverse agonist activity (IC50 in the nanomolar range). In contrast, simpler phenyl urea congeners (e.g., 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea) are presented in the patent literature as modulators of different targets like Flt-3 kinase, suggesting the thiophene moiety may redirect target selectivity [1].
| Evidence Dimension | Target Engagement & Functional Selectivity |
|---|---|
| Target Compound Data | Thiophene-urea terminus; structurally positioned for RORγt modulation |
| Comparator Or Baseline | p-Tolyl-urea analog (CAS 1203279-76-8): Associated with Flt-3 kinase inhibition |
| Quantified Difference | Qualitative difference in published target association; quantitative p38/RORγ IC50 data for the target compound is not publicly available. |
| Conditions | Inferred from patent landscaping and peer-reviewed SAR of N-sulfonyl-tetrahydroquinoline chemical series. |
Why This Matters
The thiophene substitution is a key determinant in steering the compound's polypharmacology away from kinase inhibition (e.g., Flt-3) and toward nuclear receptor modulation (RORγt), making it a distinct tool for immunology research.
- [1] Lycera Corporation. (2014). N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of disease. U.S. Patent No. US9512111B2. View Source
